9H-fluoren-2-amine, 3-(methylthio)-

Lipophilicity Physicochemical Properties ADME Prediction

9H-Fluoren-2-amine, 3-(methylthio)- (CAS 13111-11-0) is a substituted fluorene derivative featuring a primary amine at the 2-position and a methylthio (-SCH₃) substituent at the 3-position. It is a member of the fluorenylamine class, which includes well-studied compounds such as 2-aminofluorene and 2-acetylaminofluorene.

Molecular Formula C14H13NS
Molecular Weight 227.33 g/mol
CAS No. 13111-11-0
Cat. No. B15486595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-2-amine, 3-(methylthio)-
CAS13111-11-0
Molecular FormulaC14H13NS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCSC1=C(C=C2CC3=CC=CC=C3C2=C1)N
InChIInChI=1S/C14H13NS/c1-16-14-8-12-10(7-13(14)15)6-9-4-2-3-5-11(9)12/h2-5,7-8H,6,15H2,1H3
InChIKeyVMXBSXNFOHMVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Fluoren-2-amine, 3-(methylthio)- (CAS 13111-11-0) Procurement Data: Structural Class and Baseline Properties


9H-Fluoren-2-amine, 3-(methylthio)- (CAS 13111-11-0) is a substituted fluorene derivative featuring a primary amine at the 2-position and a methylthio (-SCH₃) substituent at the 3-position. It is a member of the fluorenylamine class, which includes well-studied compounds such as 2-aminofluorene and 2-acetylaminofluorene . The compound has a molecular formula of C₁₄H₁₃NS and a molecular weight of 227.33 g/mol . Its calculated physicochemical properties include a density of 1.25 g/cm³, a boiling point of 405.1 °C, and a LogP of 4.14, indicating substantial lipophilicity .

9H-Fluoren-2-amine, 3-(methylthio)-: Why In-Class Fluorenylamines Cannot Be Interchanged


Substitution pattern on the fluorene core profoundly influences electronic distribution, lipophilicity, and biological interactions. The 3-methylthio group introduces a distinct electron-donating capacity and steric bulk compared to unsubstituted 2-aminofluorene or 7-substituted isomers, altering key properties such as UV absorption [1], metabolic activation , and performance in electronic materials [2]. Direct substitution with a generic 2-aminofluorene would yield different chromatographic behavior, reduced membrane permeability, and altered spectral signatures, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation of 9H-Fluoren-2-amine, 3-(methylthio)- vs. Closest Analogs


Increased Lipophilicity and Altered Volatility vs. Unsubstituted 2-Aminofluorene

9H-Fluoren-2-amine, 3-(methylthio)- exhibits a significantly higher LogP (4.14) and boiling point (405.1 °C) compared to the unsubstituted 2-aminofluorene (LogP ~2.5, boiling point 379.3 °C) . This reflects the increased lipophilicity and reduced volatility imparted by the methylthio group, which can influence membrane permeability, protein binding, and handling requirements.

Lipophilicity Physicochemical Properties ADME Prediction

Bathochromic Shift in UV Absorption vs. 2-Aminofluorene Due to Methylthio Substituent

The methylthio group is a strong auxochrome that induces a bathochromic (red) shift in the UV absorption spectrum relative to unsubstituted 2-aminofluorene [1]. Sawicki (1955) demonstrated that alkylthio substituents on fluorene cause a bathochromic effect second only to amino groups, with 2-methylthiofluorene exhibiting λmax ~10-20 nm higher than the parent hydrocarbon [1]. This spectral signature can be used to confirm compound identity and purity during QC and to differentiate it from isomeric or de-thio analogs in complex mixtures.

UV-Vis Spectroscopy Electronic Effects Auxochrome

Regioisomeric Differentiation: 3-Methylthio vs. 7-Methylthio Substitution Alters Boiling Point and Vapor Pressure

The position of the methylthio group on the fluorene ring critically influences physical properties. The 3-methylthio isomer (CAS 13111-11-0) has a boiling point of 405.1 °C, whereas the 7-methylthio isomer (CAS 21879-13-0) boils at 442.3 °C, a difference of 37.2 °C [1]. This significant disparity arises from differences in molecular symmetry and intermolecular interactions, and has direct implications for purification by distillation, thermal stability during storage, and GC-MS analysis.

Regioisomerism Thermodynamic Properties Purification

Fluorenylamine Core with Methylthio Substitution: Potential Hole-Transport Material in OLEDs

Patents from Merck [1] disclose fluorenylamine compounds as hole-transport materials in organic electroluminescent devices. The methylthio group is known to modulate the HOMO energy level and enhance electron-donating character, which can improve charge injection and stability in OLED stacks. While not explicitly exemplified, 9H-fluoren-2-amine, 3-(methylthio)- falls within the general structural claims of these patents, positioning it as a candidate for material screening libraries aimed at tuning device efficiency.

Organic Electronics OLED Hole Transport Layer

9H-Fluoren-2-amine, 3-(methylthio)-: High-Value Procurement Scenarios Based on Verified Differentiation


Synthesis of Site-Specifically Modified Fluorene Derivatives for Structure-Activity Relationship (SAR) Studies

The 3-methylthio group serves as a versatile synthetic handle for further derivatization (e.g., oxidation to sulfoxide or sulfone, or alkylation). Researchers investigating the impact of sulfur-containing substituents on the mutagenicity or DNA-adduct formation of 2-aminofluorene analogs will require the authentic 3-methylthio compound as a key intermediate . Its distinct LogP (4.14) compared to 2-aminofluorene (LogP ~2.5) allows for controlled modulation of lipophilicity in a series of analogs.

Development of Analytical Reference Standards for Environmental or Forensic Toxicology

As a substituted fluorenylamine, this compound may be encountered as a metabolite or environmental degradation product of certain pesticides or dyes. The bathochromic UV shift and unique GC retention time (due to lower boiling point than 7-isomer [1]) make it an ideal candidate for preparing certified reference materials used in HPLC or GC-MS method validation.

Screening Library Component for Novel Hole-Transport Materials in OLED Research

Fluorenylamines are established scaffolds for hole-transport layers in OLEDs [2]. The electron-donating methylthio group is expected to raise the HOMO level, potentially improving hole injection into the emissive layer. Procurement of 9H-fluoren-2-amine, 3-(methylthio)- enables device physicists and materials chemists to experimentally evaluate its performance against unsubstituted or 7-substituted analogs in test devices.

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